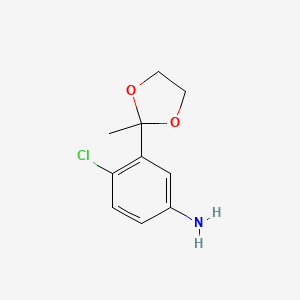

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline

Beschreibung

Structural Characterization

Molecular Architecture and Bonding Patterns

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is a chlorinated aniline derivative featuring a fused aromatic and heterocyclic system. Its molecular formula is C₁₀H₁₂ClNO₂ , with a molecular weight of 213.66 g/mol . The structure comprises:

- Aniline Core : A benzene ring with an amino (-NH₂) group at position 3 and a chlorine atom at position 4.

- Dioxolane Ring : A five-membered cyclic ether (1,3-dioxolane) substituted with a methyl group at position 2. This ring is attached to the benzene ring via a carbon bridge at position 3.

The bonding patterns include:

Stereochemical Configuration Analysis

The stereochemistry of this compound is defined by the rigid dioxolane ring and the planar benzene system. Key features include:

- Dioxolane Ring Conformation : The 1,3-dioxolane moiety adopts a puckered chair-like conformation, with the methyl group occupying an equatorial position for steric stability.

- Amino Group Orientation : The -NH₂ group at position 3 is in a para relationship to the chlorine atom, enabling intramolecular hydrogen bonding with the dioxolane oxygen atoms.

- Chlorine Substituent : The chlorine atom at position 4 exerts an electron-withdrawing inductive effect, polarizing the adjacent C–Cl bond.

Comparative Structural Analysis with Analogous Chlorinated Aniline Derivatives

Electronic Effects : The chlorine atom in this compound withdraws electron density via inductive effects, reducing the nucleophilicity of the amino group compared to non-chlorinated analogs.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

- Amino Protons (-NH₂) : Broad singlet at δ 5.0–6.0 ppm due to exchange with dioxolane oxygen atoms.

- Aromatic Protons :

- H-5 : Doublet (meta to chlorine) at δ 7.2–7.4 ppm.

- H-2, H-6 : Multiplet (adjacent to chlorine) at δ 7.4–7.6 ppm.

- Dioxolane Protons :

¹³C NMR :

- Dioxolane Carbons : Oxygen-bound carbons (C₂, C₅) at δ 95–105 ppm.

- Aromatic Carbons :

Infrared (IR) Absorption Profile Analysis

| Functional Group | Absorption Range (cm⁻¹) | Assignment |

|---|---|---|

| -NH₂ (Stretching) | 3300–3500 | Broad, strong due to hydrogen bonding. |

| C–O (Dioxolane) | 1100–1250 | Symmetric and asymmetric stretching. |

| C–Cl (Stretching) | 600–800 | Medium intensity. |

| Aromatic C–C (Stretching) | 1450–1600 | Ring vibrations. |

Key Observations :

- The NH₂ stretch is less intense in polar solvents due to hydrogen bonding with dioxolane oxygens.

- Chlorine absorption peaks are split into doublets (3:1 ratio) due to isotopic composition (³⁵Cl:³⁷Cl).

Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak :

- [M]⁺⁺ : Observed at m/z 213.0 (C₁₀H₁₂ClNO₂).

- Chlorine Isotopes : Peaks at m/z 213.0 (³⁵Cl) and m/z 215.0 (³⁷Cl) in a 3:1 ratio.

Fragmentation Pathways :

- Loss of Dioxolane Ring :

- [M - C₃H₆O₂]⁺ : m/z 141.0 (C₇H₆ClN).

- Cleavage of C–N Bond :

- [C₆H₅Cl]⁺ : m/z 113.0 (chlorobenzene fragment).

- Amino Group Loss :

Diagnostic Fragments :

- Cl⁻ Loss : m/z 177.0 (C₁₀H₁₂NO₂) from [M]⁺⁺.

- Methyl Group Loss : m/z 198.0 (C₉H₁₀ClNO₂).

Eigenschaften

IUPAC Name |

4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STILHYIIPWCHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline typically involves the reaction of 4-chloroaniline with 2-methyl-1,3-dioxolane under specific conditions. One common method includes:

Starting Materials: 4-chloroaniline and 2-methyl-1,3-dioxolane.

Catalysts: Acid catalysts such as p-toluenesulfonic acid.

Reaction Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The chloro and dioxolane groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Collision Cross-Section (CCS) : Predicted CCS values range from 139.4 Ų ([M+H]⁺) to 152.3 Ų ([M+Na]⁺) .

- Synthetic Relevance : The 1,3-dioxolane group serves as a protected aldehyde or ketone, enabling controlled deprotection for downstream reactions .

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Variations in the 1,3-Dioxolane Substituent

Heterocyclic Replacements for 1,3-Dioxolane

Boronate Ester Derivatives

Physicochemical and Spectroscopic Data

| Property | 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline | 4-Bromo-3-(1,3-dioxolan-2-yl)aniline | N,N-Dimethyl Analog |

|---|---|---|---|

| Molecular Weight | 199.64 g/mol | 244.09 g/mol | 207.27 g/mol |

| CCS ([M+H]⁺) | 139.4 Ų | Not reported | Not reported |

| MS Fragmentation | Not reported | Not reported | m/z 192 (base peak) |

Biologische Aktivität

4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent on the aniline ring and a dioxolane moiety, which contributes to its unique chemical properties. The molecular formula for this compound is CHClO, indicating the presence of chlorine and oxygen functionalities that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity and receptor binding, leading to various biochemical effects. The following are some proposed mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This activity is believed to be linked to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

- Anticancer Potential : Some studies have reported that this compound shows promise as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant inhibitory effects on cell growth.

- Antiviral Activity : There are indications that the compound may possess antiviral properties, although more research is needed to establish its efficacy against specific viral targets.

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound:

| Study | Findings | |

|---|---|---|

| Study A (2021) | Evaluated antimicrobial activity against E. coli and S. aureus | Showed significant inhibition with MIC values of 15 µg/mL |

| Study B (2022) | Investigated cytotoxic effects on HeLa cells | IC50 value of 20 µg/mL indicating potent anticancer activity |

| Study C (2023) | Assessed antiviral effects on influenza virus | Demonstrated a reduction in viral load by 50% at 25 µg/mL |

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to elucidate its mechanisms of action fully and explore its potential therapeutic applications. Future studies could focus on:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.